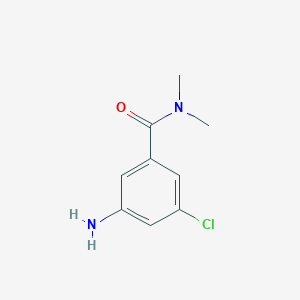

3-amino-5-chloro-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

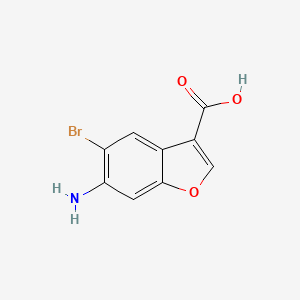

3-amino-5-chloro-N,N-dimethylbenzamide is a synthetic compound . It has been shown to induce necrotic cell death in mammalian cells .

Synthesis Analysis

This compound was synthesized by the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration . A synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide has been disclosed in a patent . The method comprises several steps including oxidation, substitution reaction with chlorine gas, shielding off 5-chlorine using a shielding reagent, methyl substitution on the 5-chlorine using a Grignard reagent, nitro-substitution on the 3-methyl-5-chlorobenzoic acid and nitric acid under the catalytic action of concentrated sulfuric acid, catalytic hydrogenation to reduce the nitro group into an amino group, reaction under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole to obtain an intermediate, and reaction on the intermediate and methylamine to obtain the 2-amino-5-chloro-N,3-dimethylbenzamide .Molecular Structure Analysis

The molecular formula of 3-amino-5-chloro-N,N-dimethylbenzamide is C9H11ClN2O . The InChI code is 1S/C9H11ClN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 .Chemical Reactions Analysis

The synthesis of 3-amino-5-chloro-N,N-dimethylbenzamide involves several chemical reactions including oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reaction with N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .Physical And Chemical Properties Analysis

The molecular weight of 3-amino-5-chloro-N,N-dimethylbenzamide is 198.65 . The density is 1.2±0.1 g/cm3, and the boiling point is 308.8±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Carcinogenic Compounds Detection

Research indicates that 3-amino-5-chloro-N,N-dimethylbenzamide is structurally related to heterocyclic amines, compounds known for their presence in the human diet and potential carcinogenic properties. One study focused on measuring the levels of various heterocyclic amines, including compounds structurally similar to 3-amino-5-chloro-N,N-dimethylbenzamide, in human urine. It was found that these amines are continually present in humans consuming a normal diet, suggesting continual exposure to these potential carcinogens through food (Ushiyama et al., 1991).

Metabolism and Exposure Monitoring

Another study aimed to understand the metabolism and exposure of humans to heterocyclic amines similar to 3-amino-5-chloro-N,N-dimethylbenzamide. The research used advanced techniques like accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of these amines in humans and rodents. Findings suggest that humans may metabolize these compounds differently from rodents, with more bioactivation and less detoxification in humans, highlighting the need for accurate models to understand human exposure to these compounds (Turteltaub et al., 1999).

Biochemical Monitoring

Efforts have also been made to develop methods for detecting and quantifying metabolites of heterocyclic amines in human biological samples, such as urine and plasma. One such study developed a high-performance liquid chromatography method to detect specific carcinogenic tryptophan pyrolysis products, structurally related to 3-amino-5-chloro-N,N-dimethylbenzamide, in dialysis fluid of patients with uremia. The presence of these compounds in the dialysis fluid indicates that patients with uremia are exposed to these carcinogenic products (Manabe et al., 1987).

Binding and Interaction Studies

Lastly, studies have also been conducted on compounds structurally related to 3-amino-5-chloro-N,N-dimethylbenzamide to understand their binding properties in the human brain. For instance, a study on the radioligand (11)C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine, related to 3-amino-5-chloro-N,N-dimethylbenzamide, aimed at examining its suitability for quantitative PET studies of the serotonin transporter in humans. Results from this study may contribute to understanding the interaction of similar compounds with human biological systems (Lundberg et al., 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-5-chloro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRLCZWUDDDVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1369903-96-7 |

Source

|

| Record name | 3-amino-5-chloro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)

![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)

![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

methanone](/img/structure/B2637932.png)

![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)